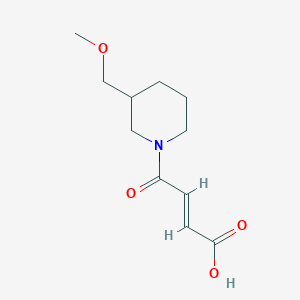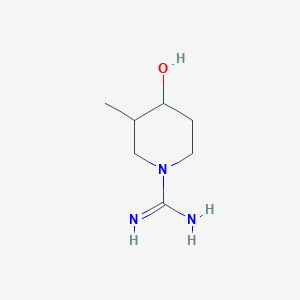
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate is a heterocyclic compound . It has the molecular formula C9H9F2NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an ethyl ester group via a difluoroacetate bridge .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 201.17 .Scientific Research Applications
Coordination Polymers Synthesis
A study demonstrated the synthesis of isomeric compounds related to Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate, used as multi-dentate ligands in the creation of coordination polymers with transition-metal ions. This resulted in the formation of three-dimensional coordination polymers, showcasing the compound's potential in material science and coordination chemistry (Hu et al., 2016).
Synthesis of Heterocyclic Compounds
Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, has been synthesized and its reactivity with various electrophilic reagents was reported. This research highlights the compound's utility in creating novel heterocyclic compounds, which are valuable in pharmaceutical and chemical industries (Elnagdi et al., 1988).
Quantum Chemical Investigation
A study on the quantum-chemical calculations and thermodynamics parameters of pyridinyl-ethyl compounds, including this compound, provides insights into their molecular properties. This information is crucial for understanding their reactivity and potential applications in various fields of chemistry (Bouklah et al., 2012).
Site-Selective Functionalization
Research on site-selective C-H functionalization of ethyl acetate mediated by pyridine-boryl radicals, related to this compound, demonstrates the compound's role in selective chemical transformations. This opens possibilities for its use in organic synthesis and drug development (Guo et al., 2019).
Synthesis of Diverse Heterocyclic Compounds
Another study focuses on the synthesis of various heterocyclic compounds using this compound as a precursor. These compounds have significant potential in drug discovery and development due to their diverse biological activities (Wang et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that it may inhibit certain biological behaviors in non-small cell lung cancer (nsclc) cell lines .
Biochemical Pathways
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate has been reported to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in the proliferation, migration, and invasion of NSCLC cell lines .
Result of Action
This compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines. It can also induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Biochemical Analysis
Biochemical Properties
Ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyridine ring allows it to form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein function. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes, leading to enzyme inhibition or activation. For example, this compound may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with metabolic enzymes can impact cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyridine ring and fluorine atoms enable it to form stable complexes with target proteins, affecting their conformation and activity. For instance, this compound may inhibit the activity of specific kinases, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate the expression of genes involved in metabolic processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into metabolites that have different biochemical properties and effects. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters facilitate its uptake and efflux. This compound can accumulate in certain cellular compartments, affecting its localization and activity. For example, the compound may localize to the mitochondria, where it influences energy production and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the endoplasmic reticulum can influence protein folding and secretion .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-3-5-12-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDOYOWWFMYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255305-76-0 | |
| Record name | ethyl 2,2-difluoro-2-(pyridin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B1488237.png)
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)







![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)